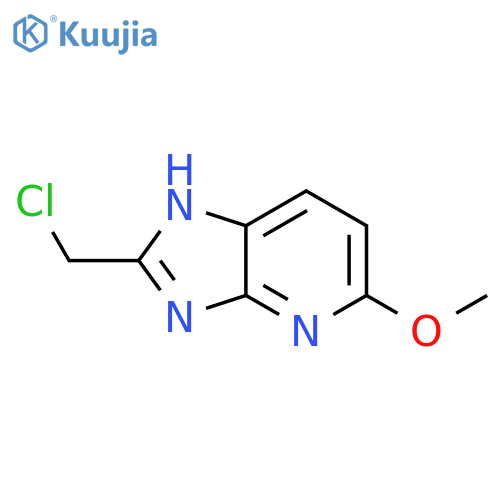

Cas no 1432680-10-8 (2-(chloromethyl)-5-methoxy-3H-imidazo4,5-bpyridine)

1432680-10-8 structure

商品名:2-(chloromethyl)-5-methoxy-3H-imidazo4,5-bpyridine

CAS番号:1432680-10-8

MF:C8H8ClN3O

メガワット:197.621620178223

CID:4599560

2-(chloromethyl)-5-methoxy-3H-imidazo4,5-bpyridine 化学的及び物理的性質

名前と識別子

-

- 2-(chloromethyl)-5-methoxy-1H-imidazo[4,5-b]pyridine

- 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine

- 2-(chloromethyl)-5-methoxy-3H-imidazo4,5-bpyridine

-

- インチ: 1S/C8H8ClN3O/c1-13-7-3-2-5-8(12-7)11-6(4-9)10-5/h2-3H,4H2,1H3,(H,10,11,12)

- InChIKey: YJFNTWVMDQOORI-UHFFFAOYSA-N

- ほほえんだ: C12N=C(CCl)NC1=CC=C(OC)N=2

2-(chloromethyl)-5-methoxy-3H-imidazo4,5-bpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-125957-0.5g |

2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine |

1432680-10-8 | 95% | 0.5g |

$758.0 | 2023-06-08 | |

| Enamine | EN300-125957-5.0g |

2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine |

1432680-10-8 | 95% | 5g |

$2816.0 | 2023-06-08 | |

| A2B Chem LLC | AX43298-50mg |

2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine |

1432680-10-8 | 95% | 50mg |

$273.00 | 2024-04-20 | |

| 1PlusChem | 1P01E8PU-250mg |

2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine |

1432680-10-8 | 95% | 250mg |

$657.00 | 2024-06-20 | |

| 1PlusChem | 1P01E8PU-2.5g |

2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine |

1432680-10-8 | 95% | 2.5g |

$2414.00 | 2024-06-20 | |

| 1PlusChem | 1P01E8PU-10g |

2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine |

1432680-10-8 | 95% | 10g |

$5224.00 | 2024-06-20 | |

| Enamine | EN300-3056613-100mg |

2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine |

1432680-10-8 | 95.0% | 100mg |

$337.0 | 2023-10-02 | |

| Enamine | EN300-3056613-2500mg |

2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine |

1432680-10-8 | 95.0% | 2500mg |

$1903.0 | 2023-10-02 | |

| 1PlusChem | 1P01E8PU-500mg |

2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine |

1432680-10-8 | 95% | 500mg |

$999.00 | 2024-06-20 | |

| A2B Chem LLC | AX43298-5g |

2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine |

1432680-10-8 | 95% | 5g |

$3000.00 | 2024-04-20 |

2-(chloromethyl)-5-methoxy-3H-imidazo4,5-bpyridine 関連文献

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

1432680-10-8 (2-(chloromethyl)-5-methoxy-3H-imidazo4,5-bpyridine) 関連製品

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬